Welcome to the BenchChem Online Store!
molecular formula C11H11F3O2 B8374298 Acetic acid [3,3-difluoro-3-(4-fluorophenyl)propyl] ester

Acetic acid [3,3-difluoro-3-(4-fluorophenyl)propyl] ester

Cat. No. B8374298
M. Wt: 232.20 g/mol
InChI Key: RSHJRWJGSYWAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09284286B2

Procedure details

To a solution of acetic acid [3,3-difluoro-3-(4-fluorophenyl)-propyl]ester (5.50 g, 23.7 mmol) in ethanol (70 ml) is added 35% aqueous sodium hydroxide (20 ml) at 0° C. and the reaction mixture is stirred at RT for 1 h. After completion of reaction, the solvent is evaporated and the residue is diluted with water (150 ml) and acidified with aqueous hydrochloric acid before extraction with EtOAc (3×100 ml). The combined organic layers are washed with water (150 ml), brine (150 ml), dried over anhydrous sodium sulfate and evaporated in vacuo to get the crude product, which is purified by column chromatography (silica gel, 10% EtOAc/hexane) to yield 3,3-difluoro-3-(4-fluorophenyl)-propan-1-ol (4.30 g, 22.6 mmol, 95%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)[CH2:3][CH2:4][O:5]C(=O)C.[OH-].[Na+]>C(O)C>[F:16][C:2]([F:1])([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)[CH2:3][CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
FC(CCOC(C)=O)(C1=CC=C(C=C1)F)F
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted with water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
acidified with aqueous hydrochloric acid before extraction with EtOAc (3×100 ml)
WASH
Type
WASH
Details
The combined organic layers are washed with water (150 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to get the crude product, which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, 10% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(CCO)(C1=CC=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.6 mmol
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.